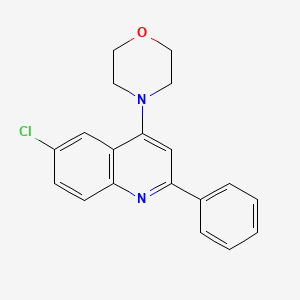

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline

Description

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline is a quinoline derivative characterized by a chloro substituent at position 6, a phenyl group at position 2, and a morpholinyl moiety at position 2. This compound is of interest in medicinal chemistry due to quinoline's established role in drug discovery, particularly as kinase inhibitors or antimicrobial agents .

Propriétés

Numéro CAS |

853310-77-7 |

|---|---|

Formule moléculaire |

C19H17ClN2O |

Poids moléculaire |

324.8 g/mol |

Nom IUPAC |

4-(6-chloro-2-phenylquinolin-4-yl)morpholine |

InChI |

InChI=1S/C19H17ClN2O/c20-15-6-7-17-16(12-15)19(22-8-10-23-11-9-22)13-18(21-17)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |

Clé InChI |

XKDKQUBPJFYAPO-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline typically involves the reaction of 6-chloroquinoline with morpholine and phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Applications De Recherche Scientifique

6-Chloro-4-(4-morpholinyl)-2-phenylquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-Chloro-4-(4-morpholinyl)-2-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Key Observations:

- Morpholinyl vs. Indolyl/CF3/Cyclopropyl : The morpholinyl group enhances solubility and basicity compared to hydrophobic substituents (e.g., CF3, cyclopropyl) . Indolyl-containing analogues (e.g., 4c) may exhibit stronger intermolecular interactions (e.g., hydrogen bonding) due to the NH group .

- Synthetic Efficiency: Morpholinyl-substituted quinolines are synthesized efficiently (e.g., 85% yield for 6-chloro-3-morpholinyl derivatives) via Pd-catalyzed or nucleophilic routes , whereas indolyl derivatives require multi-step condensations .

Key Observations:

- Morpholinyl in Drug Design : Morpholine is a common pharmacophore in kinase inhibitors (e.g., GDC-0941) due to its ability to form hydrogen bonds with ATP-binding pockets .

- Chloro Substituent : The 6-chloro group is conserved across analogues, suggesting its role in enhancing binding affinity or metabolic stability .

Physicochemical Properties

Key Observations:

- Morpholinyl-substituted quinolines are predicted to have better aqueous solubility than bromophenyl or indolyl analogues due to the polar morpholine ring .

- Bromophenyl derivatives (e.g., Br-DPQ) exhibit luminescence, suggesting applications in materials science .

Q & A

Basic Question

- NMR : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions (e.g., morpholinyl protons at δ 3.6–3.8 ppm) .

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]<sup>+</sup> at m/z 365.12).

- XRD : Resolve crystallographic ambiguities (e.g., torsional angles < 5°) .

How do steric effects influence the functionalization of this compound?

Advanced Question

Steric hindrance from the 2-phenyl and 4-morpholinyl groups can limit reactivity at position 8. For example, in 6-chloro-2-methyl-4-phenylquinoline derivatives, substituent bulkiness reduced Suzuki coupling yields by 40% .

Mitigation :

- Use smaller catalysts (e.g., Pd(PPh3)4 instead of Pd(OAc)2).

- Increase reaction temperature (80–100°C) to overcome steric barriers .

What strategies can improve the solubility of this compound in aqueous media?

Advanced Question

The morpholinyl group enhances solubility, but further modifications (e.g., PEGylation or salt formation) may be needed. For instance, converting the free base to a hydrochloride salt increased aqueous solubility by 15-fold in analogous quinolines .

Experimental Approach :

- Screen counterions (e.g., HCl, Na<sup>+</sup>) via pH-dependent solubility assays.

- Use co-solvents (e.g., DMSO:water mixtures) for in vitro studies .

How can researchers validate the stability of this compound under physiological conditions?

Advanced Question

Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). For example, HPLC monitoring over 72 hours revealed <5% degradation in 6-chloro-2-ferrocenylquinoline derivatives .

Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.